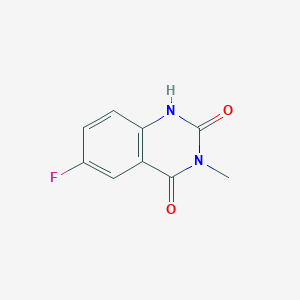

6-氟-3-甲基-1H-喹唑啉-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluoro-3-methyl-1H-quinazoline-2,4-dione is a quinazoline derivative . Quinazoline derivatives are found in bioactive compounds and commercial drugs, and they exhibit important biological activities . They are associated with a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .

Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .Chemical Reactions Analysis

Quinazoline derivatives can be prepared under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac which acts as a dual solvent–catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary. For example, one derivative was found to be a pale yellow solid with a melting point of 318-319 °C . Another derivative was a white powder solid with a melting point of 278–279 °C .科学研究应用

合成方法

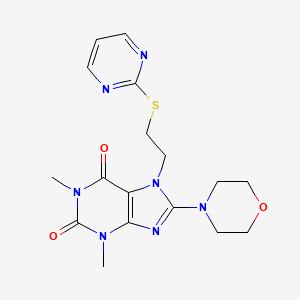

- 简便合成技术:一种简便的 3-氨基-1H-喹唑啉-2,4-二酮合成方法,包括 6-氟-3-甲基变体,涉及从氟苯甲酸开始的高产步骤。关键步骤是分子内亲核取代以形成喹唑啉二酮环 (Tran 等人,2005)。

二氧化碳的化学固定

- 二氧化碳转化:该化合物已被用于用 2-氨基苯甲腈转化 CO2 以形成喹唑啉-2,4(1H,3H)-二酮,该过程由 TBA(2)[WO(4)] 和其他催化剂催化。这展示了该化合物在可持续化学和 CO2 利用中的作用 (Kimura 等人,2012)。

生物活性

- 抗菌潜力:喹唑啉-2,4-二酮,包括 6-氟-3-甲基变体,已对其抗菌特性进行了研究。尽管一些衍生物表现出中等活性,但人们认识到这些化合物在抗菌应用中的更广泛潜力 (Heppell 和 Al-Rawi,2015)。

药物开发应用

- 药物中间体:该化合物是几种药物合成中的关键中间体,证明了其在药物开发中的效用。例如,其衍生物是 Prazosin、Bunazosin 和 Doxazosin 等药物合成的关键中间体 (Patil 等人,2009)。

分子对接研究

- 在酶抑制中的作用:喹唑啉-2,4-二酮的分子对接研究表明它们具有酶抑制的潜力,特别是在与 α-淀粉酶和 α-葡萄糖苷酶相关的方面,表明它们与糖尿病等代谢紊乱的研究有关 (Santos-Ballardo 等人,2020)。

绿色化学应用

- 可持续合成方法:研究还关注可持续的方法来合成喹唑啉-2,4(1H,3H)-二酮,包括使用绿色化学原理和环保溶剂 (Lu 等人,2014)。

作用机制

Target of Action

The primary targets of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates into glucose, which is then absorbed into the bloodstream .

Mode of Action

6-Fluoro-3-methyl-1H-quinazoline-2,4-dione interacts with its targets, the enzymes α-amylase and α-glucosidase, by inhibiting their activity . This inhibition results in a decrease in the breakdown of dietary carbohydrates into glucose, thereby reducing the amount of glucose that is absorbed into the bloodstream .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase by 6-fluoro-3-methyl-1H-quinazoline-2,4-dione affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of dietary carbohydrates into glucose, leading to a reduction in postprandial hyperglycemia .

Pharmacokinetics

The compound’s ability to inhibit α-amylase and α-glucosidase suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the action of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione include a decrease in the breakdown of dietary carbohydrates into glucose and a reduction in postprandial hyperglycemia . This could potentially be beneficial in the management of conditions such as diabetes .

未来方向

Given the wide range of biological activities associated with quinazoline derivatives, there is significant potential for future research in this area . This could include the development of novel synthetic methods, further investigation of their biological activities, and exploration of their potential applications in fields of biology, pesticides, and medicine .

生化分析

Biochemical Properties

The quinazoline-2,4-diones, including 6-fluoro-3-methyl-1H-quinazoline-2,4-dione, are found in a large number of bioactive molecules including serotonergic, dopaminergic and adrenergic ligands, as well as in aldose reductase, lipoxygenase, cyclooxygenase, collagenase, and carbonic anhydrase inhibitors . They interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

The cellular effects of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione are not fully understood yet. Quinazoline derivatives have been found to exhibit a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

Molecular Mechanism

The molecular mechanism of action of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione is not fully elucidated. It has been found that quinazoline-2,4-diones behave as moderate inhibitors of the enzymes α-amylase and/or α-glucosidase .

属性

IUPAC Name |

6-fluoro-3-methyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCZWIYMHZSQAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)

![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416338.png)

![5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2416340.png)

![(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B2416344.png)

![2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416346.png)

![3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2416349.png)

![N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide](/img/structure/B2416353.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)